molecular formula C10H10Cl2FN B13327290 (S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

(S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

Cat. No.: B13327290
M. Wt: 234.09 g/mol
InChI Key: DAZPHZOXRBBYRD-VIFPVBQESA-N
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Description

(S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloro-3-fluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2,5-dichloro-3-fluorobenzaldehyde is reacted with (S)-pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of dichloro and fluorophenyl groups can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,5-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its chemical and biological properties.

    (S)-2-(3-Fluorophenyl)pyrrolidine: Lacks the dichloro groups, which may influence its reactivity and applications.

    (S)-2-Phenylpyrrolidine: Lacks both dichloro and fluorophenyl groups, making it less versatile in certain applications.

Uniqueness

(S)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both dichloro and fluorophenyl groups, which can enhance its chemical reactivity and biological activity. These functional groups can also improve its stability and solubility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2S)-2-(2,5-dichloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(12)8(13)5-6/h4-5,9,14H,1-3H2/t9-/m0/s1

InChI Key

DAZPHZOXRBBYRD-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Origin of Product

United States

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